molecular formula C50H84N2O35 B140074 1-Apeahg CAS No. 144210-46-8

1-Apeahg

Cat. No. B140074
CAS RN: 144210-46-8
M. Wt: 1273.2 g/mol
InChI Key: OPOFEFXDLVVYIN-UHFFFAOYSA-N
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Description

1-Apeahg is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. This compound is known to have unique biochemical and physiological effects that make it a valuable tool for studying various biological processes.

Mechanism of Action

1-Apeahg works by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
1-Apeahg has been shown to have several biochemical and physiological effects. It can improve cognitive function, enhance memory, and increase the levels of acetylcholine in the brain. Additionally, it has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Apeahg in lab experiments is its ability to improve cognitive function and enhance memory. This makes it a valuable tool for studying various biological processes that are related to these functions. However, one limitation of using 1-Apeahg is that it can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-Apeahg. One area of research could focus on its potential applications in the treatment of Alzheimer's disease. Another area of research could focus on developing new derivatives of 1-Apeahg that have improved potency and fewer side effects. Additionally, research could focus on studying the effects of 1-Apeahg on other biological processes, such as inflammation and oxidative stress.
Conclusion
1-Apeahg is a chemical compound that has many potential applications in scientific research and medicine. Its ability to improve cognitive function and enhance memory makes it a valuable tool for studying various biological processes. While there are some limitations to its use in lab experiments, there are many future directions for research on this compound that could lead to new discoveries and potential treatments for various diseases.

Synthesis Methods

1-Apeahg is synthesized using a multistep process that involves the reaction of various chemical compounds. The process starts with the reaction of 2,5-dimethoxybenzaldehyde with 2,4-dinitrophenylhydrazine to form an intermediate compound. This intermediate compound is then reacted with sodium borohydride to yield the final product, 1-Apeahg.

Scientific Research Applications

1-Apeahg has been used extensively in scientific research to study various biological processes. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-Apeahg can increase the levels of acetylcholine in the brain, leading to improved cognitive function.

properties

CAS RN

144210-46-8

Product Name

1-Apeahg

Molecular Formula

C50H84N2O35

Molecular Weight

1273.2 g/mol

IUPAC Name

1-[2-(4-aminophenyl)ethylamino]-6-[6-[[6-[[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-2,3,4,5-tetrol

InChI

InChI=1S/C50H84N2O35/c51-16-3-1-15(2-4-16)5-6-52-7-17(56)25(58)26(59)18(57)11-76-47-41(74)43(86-49-39(72)34(67)28(61)20(9-54)81-49)31(64)23(84-47)14-78-46-38(71)36(69)30(63)22(83-46)12-79-48-42(75)44(87-50-40(73)35(68)29(62)21(10-55)82-50)32(65)24(85-48)13-77-45-37(70)33(66)27(60)19(8-53)80-45/h1-4,17-50,52-75H,5-14,51H2

InChI Key

OPOFEFXDLVVYIN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNCC(C(C(C(COC2C(C(C(C(O2)COC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)N

Canonical SMILES

C1=CC(=CC=C1CCNCC(C(C(C(COC2C(C(C(C(O2)COC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)N

synonyms

1-(2-(4-aminophenyl)ethyl)amino-1-(hexaglucosyl)deoxyglucitol
1-APEAHG

Origin of Product

United States

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